Dalfopristin

Descripción general

Descripción

Dalfopristin es un antibiótico estreptogramina semisintético, derivado de la pristinamicina IIA. Se utiliza comúnmente en combinación con quinupristin bajo el nombre comercial Synercid. Esta combinación es particularmente efectiva contra las bacterias Gram-positivas, incluidas las cepas multirresistentes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Dalfopristin se sintetiza a partir de la pristinamicina IIA mediante una adición de tipo Michael estereoselectiva de 2-dietilaminoetanotiol en el doble enlace conjugado del anillo de deshidroprolina. El método inicial implicaba el uso de periodato de sodio asociado con dióxido de rutenio para oxidar el derivado de azufre a sulfona. se logra un rendimiento mejorado utilizando peróxido de hidrógeno con tungstato de sodio en un medio bifásico .

Métodos de producción industrial: Para la producción a gran escala, la parte de this compound de la quinupristin/dalfopristin se logra mediante purificación por cocristalización a partir de soluciones de acetona. Este método asegura la producción de un compuesto estructuralmente más hidrofóbico que contiene un grupo fácilmente ionizable disponible para la formación de sales .

Análisis De Reacciones Químicas

Metabolism and Transformation

Dalfopristin undergoes metabolic transformations primarily through non-enzymatic reactions, leading to the formation of active metabolites. The main metabolic pathway involves hydrolysis, resulting in one non-conjugated metabolite. This process is significant as it does not rely on cytochrome P450 or glutathione-transferase enzyme activities, differentiating it from many other pharmaceuticals that depend on these pathways for metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied, revealing its rapid absorption and elimination profile:

-

Elimination Half-life : Approximately 0.70 hours.

-

Volume of Distribution : Estimated at 0.24 L/kg.

-

Clearance : The clearance rate is similar to that of its partner drug, quinupristin, at about 0.72 L/h/kg.

-

Protein Binding : this compound exhibits moderate protein binding compared to quinupristin .

Interaction with Other Compounds

This compound has been shown to interact with various drugs, notably inhibiting the cytochrome P450 3A4 enzyme, which can lead to significant drug-drug interactions. This inhibition can affect the metabolism of other medications processed through this pathway, potentially increasing their plasma concentrations and risk of side effects .

Antimicrobial Activity

Research indicates that this compound effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the early phase of protein synthesis. This mechanism is complemented by quinupristin, which inhibits the late phase .

Efficacy Against Bacterial Strains

Studies have demonstrated the efficacy of this compound against various clinical isolates of Gram-positive bacteria. The Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) values provide insight into its potency:

| Isolate | Q-D MBC (μg/ml) | Quinupristin MIC (μg/ml) | Post-Antibiotic Effect (h) |

|---|---|---|---|

| 580 | 0.25 | 8 | 3.0 ± 0.3 |

| 589 | 0.5 | 64 | 3.5 ± 0.3 |

| 684 | 2 | 64 | 2.2 ± 0.5 |

| 691 | 4 | 128 | 1.0 ± 0.4 |

| 582 | 8 | 128 | 0.8 ± 0.1 |

| ... | ... | ... | ... |

This table illustrates the varying degrees of susceptibility among different bacterial strains, highlighting the clinical relevance of this compound in treating resistant infections .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Dalfopristin exhibits potent in vitro activity against a variety of gram-positive pathogens. It is particularly effective against:

- Vancomycin-resistant Enterococcus faecium : this compound has been shown to have a minimum inhibitory concentration (MIC) of ≤ 1 µg/mL against 90% of strains tested, making it a crucial option for treating infections caused by this resistant organism .

- Staphylococcus aureus : The compound is effective against both methicillin-susceptible and methicillin-resistant strains .

- Streptococcus pneumoniae : this compound demonstrates significant activity against this pathogen as well, contributing to its broad-spectrum efficacy .

Clinical Efficacy and Safety

Several clinical studies have assessed the efficacy and safety of quinupristin/dalfopristin in treating severe infections:

Treatment of Complicated Skin and Skin Structure Infections

In two multicenter randomized trials involving 893 hospitalized patients, quinupristin/dalfopristin was compared with standard treatments (cefazolin, oxacillin, and vancomycin). The findings included:

- Clinical Success Rates : The success rates were comparable between quinupristin/dalfopristin (68%) and the comparator group (71%) for complicated skin infections .

- Bacteriological Eradication : The eradication rates were somewhat lower for quinupristin/dalfopristin at 65.8% compared to 72.7% for the comparator group. This was attributed to a higher incidence of polymicrobial infections in the quinupristin/dalfopristin group .

Treatment of Vancomycin-Resistant Enterococcus Infections

A study specifically focused on patients with vancomycin-resistant Enterococcus faecium infections demonstrated:

- Overall Success Rate : The overall success rate was reported at 65.8%, with significant clinical improvement noted in patients treated with quinupristin/dalfopristin .

- Adverse Events : The treatment was generally well tolerated; however, higher rates of drug-related venous adverse events were observed (66% vs. 28% in comparator groups) .

Case Study: Treatment of Severe Bacteremia

In a real-world application involving patients with severe bacteremia caused by vancomycin-resistant Enterococcus faecium, quinupristin/dalfopristin was administered as a last-resort treatment option:

- Patient Demographics : The cohort included patients with significant comorbidities such as diabetes and chronic liver disease.

- Outcomes : Clinical success was achieved in over 70% of cases, underscoring the drug's potential in critical care settings where conventional therapies fail .

Case Study: Multidrug-Resistant Infections

Another case study highlighted the use of quinupristin/dalfopristin in treating multidrug-resistant infections in immunocompromised patients:

- Treatment Protocol : Patients received intravenous administration every 8 hours for an average duration of 14 days.

- Results : A bacteriological success rate of approximately 70% was reported, demonstrating its effectiveness despite the patients' complex medical histories .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against vancomycin-resistant Enterococcus faecium and other gram-positive pathogens |

| Complicated Skin Infections | Comparable clinical success rates with standard treatments; lower bacteriological eradication |

| Vancomycin-Resistant Enterococcus | Overall success rate around 65.8%; higher adverse events compared to other treatments |

| Severe Bacteremia | Achieved clinical success in over 70% of cases; viable option for critically ill patients |

Mecanismo De Acción

Dalfopristin ejerce sus efectos inhibiendo la fase temprana de la síntesis de proteínas en el ribosoma bacteriano. Se une a la porción 23S de la subunidad ribosómica 50S, provocando un cambio conformacional que mejora la unión de quinupristin. Esta acción combinada crea un complejo estable fármaco-ribosoma, evitando la formación de cadenas peptídicas y provocando la muerte celular bacteriana .

Compuestos similares:

Quinupristin: A menudo se utiliza en combinación con this compound, inhibe la fase tardía de la síntesis de proteínas.

Pristinamicina: El compuesto madre del que se deriva this compound.

Singularidad: this compound es único debido a su capacidad de mejorar la unión de quinupristin, lo que da como resultado un efecto sinérgico que inhibe significativamente la síntesis de proteínas bacterianas. Esto hace que la combinación de quinupristin y this compound sea particularmente efectiva contra las bacterias Gram-positivas multirresistentes .

Comparación Con Compuestos Similares

Quinupristin: Often used in combination with dalfopristin, it inhibits the late phase of protein synthesis.

Pristinamycin: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its ability to enhance the binding of quinupristin, resulting in a synergistic effect that significantly inhibits bacterial protein synthesis. This makes the combination of quinupristin and this compound particularly effective against multi-drug-resistant Gram-positive bacteria .

Propiedades

Número CAS |

112362-50-2 |

|---|---|

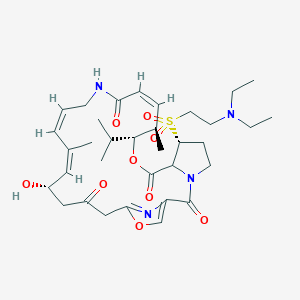

Fórmula molecular |

C34H50N4O9S |

Peso molecular |

690.8 g/mol |

Nombre IUPAC |

(6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1 |

Clave InChI |

SUYRLXYYZQTJHF-KDGYIZLOSA-N |

SMILES |

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |

SMILES isomérico |

CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |

SMILES canónico |

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |

Apariencia |

Solid powder |

Color/Form |

Slightly yellow to yellow powder White solid |

melting_point |

approximately 150 °C |

Key on ui other cas no. |

112362-50-2 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

7.16e-02 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

26-(2-diethylaminoethyl)sulfonylpristamycin IIB dalfopristin RP 54476 RP-54476 |

Presión de vapor |

8.83X10-29 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.